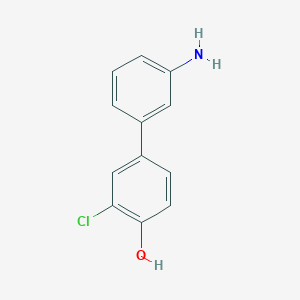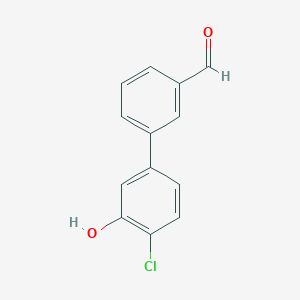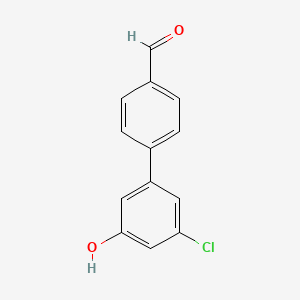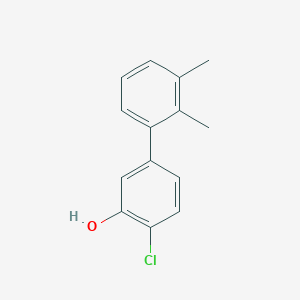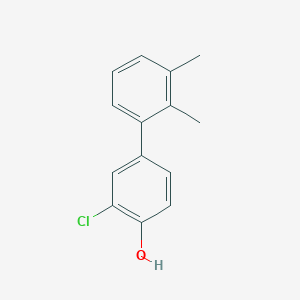
3-Chloro-5-(2-formylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-formylphenyl)phenol, 95% (3C5F) is a synthetic organic compound with a variety of industrial, pharmaceutical, and agricultural applications. It is an important intermediate in the synthesis of a range of organic compounds and has been studied extensively in scientific research.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-formylphenyl)phenol, 95% has been used extensively in scientific research due to its unique properties. It has been used in studies of organic synthesis, drug synthesis, and biochemistry. It has also been used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
3-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile and is capable of undergoing a variety of reactions, including substitution and addition reactions. It can also react with electrophiles and can form covalent bonds with them.
Biochemical and Physiological Effects
3-Chloro-5-(2-formylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties and has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have anti-cancer properties and to reduce the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(2-formylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is also relatively inexpensive and can be purchased in bulk. However, it is important to note that 3-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile and can react with other compounds in the lab, so it should be handled with care.
Direcciones Futuras
In the future, 3-Chloro-5-(2-formylphenyl)phenol, 95% could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the development of new drugs and therapies for diseases such as cancer and inflammation. Additionally, further research could be done to explore the biochemical and physiological effects of 3-Chloro-5-(2-formylphenyl)phenol, 95% on the body. Finally, 3-Chloro-5-(2-formylphenyl)phenol, 95% could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
3-Chloro-5-(2-formylphenyl)phenol, 95% is synthesized by a two-step process. In the first step, a mixture of 2-formylphenol and sodium chloride is heated in an inert atmosphere to form 3-Chloro-5-(2-formylphenyl)phenol, 95%. In the second step, the product is purified by recrystallization and then dried to obtain a 95% pure product.
Propiedades
IUPAC Name |
2-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAJLCRZKCWZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685855 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-formylphenyl)phenol | |
CAS RN |
1262002-46-9 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








